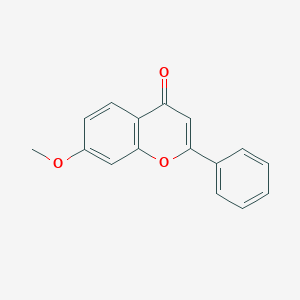

7-Methoxyflavone

Beschreibung

This compound has been reported in Conchocarpus heterophyllus, Pimelea simplex, and other organisms with data available.

an aromatase inhibito

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNDCRMJDZLFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332790 | |

| Record name | 7-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22395-22-8 | |

| Record name | 7-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Neuroprotective Mechanisms of 7-Methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 7-Methoxyflavone, a naturally occurring flavonoid, has demonstrated significant neuroprotective potential through a multi-targeted mechanism of action. This document provides an in-depth analysis of its core neuroprotective activities, focusing on its anti-inflammatory, antioxidant, and anti-apoptotic properties. We detail the key signaling pathways modulated by this compound, including the inhibition of pro-inflammatory cascades such as TLR4/MyD88/MAPK and NF-κB, the activation of the cytoprotective Nrf2/NQO-1 antioxidant response, and the promotion of cell survival through the PI3K/Akt pathway and regulation of apoptotic proteins. This guide synthesizes quantitative data from pivotal studies into structured tables and provides detailed experimental methodologies. Furthermore, complex signaling interactions and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a clear understanding of this compound's therapeutic potential in the context of neurodegenerative diseases.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. The underlying pathology of these conditions is complex and multifactorial, with neuroinflammation, oxidative stress, and apoptosis being central contributors to neuronal cell death.[1][2] Neuroinflammation involves the activation of glial cells, which release pro-inflammatory mediators, while oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems.[1][3] These processes can trigger apoptotic pathways, leading to programmed cell death of neurons.[4]

Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[2][5] this compound (7-MF), a specific methoxylated flavone, has emerged as a promising neuroprotective agent due to its ability to cross the blood-brain barrier and modulate key cellular pathways involved in neuronal survival.[6][7][8] This technical guide will provide a detailed examination of the molecular mechanisms through which this compound exerts its neuroprotective effects, offering valuable insights for researchers and professionals in the field of neuroscience and drug development.

Core Neuroprotective Mechanisms of Action

The neuroprotective efficacy of this compound stems from its ability to concurrently target three critical drivers of neurodegeneration: inflammation, oxidative stress, and apoptosis.

Anti-inflammatory and Antioxidant Effects

This compound demonstrates potent anti-inflammatory and antioxidant activities, primarily through the modulation of the TLR4/MyD88/MAPK, NF-κB, and Nrf2 signaling pathways.[9] In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, can be over-activated by stimuli like lipopolysaccharide (LPS), leading to the production of harmful pro-inflammatory mediators.[3]

This compound intervenes in this process by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[9] It reduces the expression of TLR4 and its downstream adaptor protein, Myeloid Differentiation Factor 88 (MyD88).[9] This, in turn, suppresses the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinases 1/2 (ERK).[9] The inhibition of this cascade leads to the downstream suppression of the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression.[5][9][10] Consequently, the production of pro-inflammatory cytokines and enzymes such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) is significantly reduced.[5][9]

Concurrently, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[9] It promotes the nuclear accumulation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of target genes.[2][9] This leads to the increased expression of antioxidant enzymes like NAD(P)H quinone dehydrogenase-1 (NQO-1), enhancing the cell's capacity to neutralize oxidative stress.[9]

Caption: this compound's anti-inflammatory and antioxidant signaling pathways.

Table 1: Quantitative Effects of this compound on Inflammatory and Oxidative Stress Markers

| Parameter | Cell/Animal Model | Treatment/Concentration | Result | Reference |

| Inflammatory Markers | ||||

| IL-6, TNF-α, COX-2, iNOS, ICAM-1, MCP-1 Production | LPS-induced BV2 microglial cells | Pretreatment with 7-MF | Antagonized LPS-induced production | [9] |

| TLR4, MyD88 Expression | LPS-induced BV2 microglial cells | Treatment with 7-MF | Reduced expression | [9] |

| p-JNK, p-ERK Expression | LPS-induced BV2 microglial cells | Treatment with 7-MF | Reduced expression | [9] |

| Iba1 (microglial activation marker) | LPS-treated C57BL/6J mice | Pretreatment with 7-MF | Reduced brain level | [9] |

| Serum IL-6 | LPS-treated C57BL/6J mice | Pretreatment with 7-MF | Reduced serum level | [9] |

| Oxidative Stress Markers | ||||

| Nuclear Nrf2 Accumulation | LPS-induced BV2 microglial cells | Treatment with 7-MF | Increased accumulation | [9] |

| NQO-1 Expression | LPS-induced BV2 microglial cells | Treatment with 7-MF | Increased cellular expression | [9] |

| GSH/GSSG Ratio | Dopamine-induced PC12 cells | Preincubation with TMF (3-20 µM) | Attenuated redox imbalance | [11] |

| GSH/GSSG Ratio | D-galactose treated mice | TMF (4 or 8 mg/kg/day) for 2 weeks | Upregulated ratio in hippocampus | [11] |

Note: TMF refers to (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a related compound, indicating a class effect.

Anti-apoptotic Effects

This compound also confers neuroprotection by directly inhibiting apoptotic cell death.[12] Apoptosis in neurons can be triggered by various insults, including oxidative stress (e.g., induced by hydrogen peroxide, H₂O₂).[12] The anti-apoptotic mechanism of this compound involves the modulation of the PI3K/Akt signaling pathway and the regulation of the Bcl-2 family of proteins.[13][14]

The PI3K/Akt pathway is a critical signaling cascade for promoting cell survival.[15] While direct evidence for this compound is still emerging, related flavonoids have been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[14] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.

Furthermore, this compound directly influences the balance of pro- and anti-apoptotic proteins.[12] In neuronal cells challenged with H₂O₂, treatment with a derivative, 7-methoxyheptaphylline (B1220677) (7-MH), led to a concentration-dependent increase in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] Simultaneously, it inhibited the expression of the pro-apoptotic protein BAX.[12] This shift in the Bax/Bcl-2 ratio prevents the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol, a key step in initiating the caspase cascade.[14] Consequently, this compound and its derivatives have been shown to inhibit the activation of executioner caspases, such as cleaved caspase-3, which are responsible for the final stages of apoptosis.[12]

References

- 1. Neuroprotection - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Beneficial effects of natural flavonoids on neuroinflammation [frontiersin.org]

- 4. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Flavonoids and the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Potential of Flavonoids in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

7-Methoxyflavone: A Technical Overview of its Biological Activities and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methoxyflavone is a naturally occurring flavonoid distinguished by a methoxy (B1213986) group at the C7 position of the flavone (B191248) backbone. This structural feature significantly enhances its metabolic stability and oral bioavailability compared to its hydroxylated counterparts, making it a compound of considerable interest for therapeutic development[1]. Preclinical research has illuminated a spectrum of biological activities, including anticancer, anti-inflammatory, and specific enzyme inhibition properties. This document provides an in-depth review of the current scientific evidence, focusing on the molecular mechanisms, quantitative data from key assays, and detailed experimental protocols to facilitate further research and development.

Anticancer Activities

Methoxyflavones, including this compound, exhibit potent antiproliferative effects against various cancer cell lines[1]. The primary mechanisms contributing to this activity are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of this compound and related compounds has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell line and exposure duration.

Table 1: Cytotoxic Activity of this compound and Related Methoxyflavones in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| This compound (7-MF) | A549 | Lung Carcinoma | 72 hours | 36.5 | [1] |

| 5-Hydroxy-7-methoxyflavone (HMF) | HCT-116 | Colorectal Carcinoma | Not Specified | Dose-dependent cytotoxicity | [2] |

| 6-Methoxyflavone (B191845) | HeLa | Cervical Cancer | Not Specified | Inhibitory Effect | [3] |

| 5,7-Dimethoxyflavone (DMF) | VK2/E6E7, End1/E6E7 | Endometriosis | Not Specified | Antiproliferative effects |[4] |

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism of methoxyflavones is the induction of apoptosis. Studies on structurally similar compounds, such as 5-hydroxy-7-methoxyflavone, reveal the activation of the intrinsic, or mitochondrial, pathway of apoptosis[2]. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction[2][4]. Key events include the perturbation of the mitochondrial membrane, release of cytochrome c, downregulation of anti-apoptotic proteins like Bcl-2, and activation of executioner caspase-3[2].

Mechanism of Action: Cell Cycle Arrest

In addition to apoptosis, certain methoxyflavones can halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, 6-methoxyflavone has been shown to induce S-phase arrest in HeLa cells through the CCNA2/CDK2/p21CIP1 signaling pathway[3][5]. Other related flavones cause arrest at the G2/M checkpoint by modulating key regulatory proteins such as CDC2 and CDC25C[6]. This disruption prevents cancer cells from completing the division process, thereby inhibiting tumor growth.

References

- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Flavone Constituent from Myoporum bontioides Induces M-Phase Cell Cycle Arrest of MCF-7 Breast Cancer Cells | MDPI [mdpi.com]

7-Methoxyflavone: A Natural Aromatase Inhibitor for Drug Development and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone, a naturally occurring methylated flavonoid, has emerged as a significant subject of interest in the field of oncology and endocrinology due to its potent aromatase inhibitory activity. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. Its inhibition is a clinically validated strategy for the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Unlike many other flavonoids, this compound exhibits enhanced metabolic stability and oral bioavailability, making it a promising candidate for further investigation as a potential therapeutic or chemopreventive agent. This technical guide provides a comprehensive overview of this compound as a natural aromatase inhibitor, detailing its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways involved in aromatase regulation.

Quantitative Efficacy of this compound and Comparators

The aromatase inhibitory potential of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Compound | IC50 (µM) | Assay Type | Enzyme Source | Reference |

| This compound | 1.9 | Cell-free | Recombinant CYP19 | [1] |

| This compound | 2 to 9 | Cell-free | Recombinant CYP19 | [1] |

| 7-Hydroxyflavone | 0.51 | Cell-free | Recombinant CYP19 | [1] |

| Chrysin | 4.2 | Cell-free | Recombinant CYP19 | [1] |

| Letrozole | 0.0053 (5.3 nM) | Cell-based (MCF-7aro) | Human breast cancer cells | [2] |

| Anastrozole | >0.5 (IC50 not reached) | Cell-based (MCF-7aro) | Human breast cancer cells | [3] |

| Aminoglutethimide (B1683760) | 0.6 | Cell-free | Human placental microsomes | [4] |

| alpha-Naphthoflavone | 0.5 | Cell-based (preadipocytes) | Human preadipocytes | [5] |

| Chrysin | 4.6 | Cell-based (preadipocytes) | Human preadipocytes | [5] |

Mechanism of Action

Studies suggest that this compound acts as a competitive inhibitor of aromatase.[5] This mode of inhibition implies that it binds to the active site of the enzyme, thereby competing with the natural androgen substrates (androstenedione and testosterone) and preventing their conversion to estrogens (estrone and estradiol, respectively). The structural similarity of the flavone (B191248) backbone to the steroid structure of androgens is believed to contribute to this competitive binding.

Signaling Pathways Regulating Aromatase Expression

The expression of the aromatase-encoding gene, CYP19A1, is regulated by tissue-specific promoters, which are in turn controlled by complex signaling pathways. In breast cancer cells, the upregulation of aromatase is often driven by cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct studies on this compound's influence on these pathways in the context of aromatase inhibition are limited, flavonoids, in general, have been shown to modulate these cascades.[6][7]

References

- 1. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 7-Methoxyflavone: A Technical Guide to its Discovery and Isolation from Zornia brasiliensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 7-Methoxyflavone, a flavonoid of significant interest, from the plant species Zornia brasiliensis. This document details the experimental protocols, quantitative data, and potential biological significance of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Zornia brasiliensis Vogel, a plant belonging to the Fabaceae family, has been a subject of phytochemical investigation due to its traditional use in folk medicine. Scientific studies have led to the identification of several secondary metabolites, including the flavonoid this compound. This compound has demonstrated notable biological activities, particularly antinociceptive effects, making it a promising candidate for further pharmacological research and development. An ethanolic extract of Zornia brasiliensis has been shown to contain a significant amount of this compound, quantified at 146.54 mg/g of the extract.

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, and purification of this compound from the aerial parts of Zornia brasiliensis.

Plant Material Collection and Preparation

Fresh aerial parts of Zornia brasiliensis are collected and authenticated. The plant material is then shade-dried at room temperature and coarsely powdered using a mechanical grinder.

Extraction

The powdered plant material is subjected to maceration with 95% ethanol (B145695) at room temperature. The mixture is allowed to stand for a period of 72 hours with occasional agitation. The process is repeated three to four times to ensure exhaustive extraction. The combined ethanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

Fractionation by Vacuum Liquid Chromatography (VLC)

The crude ethanolic extract is subjected to fractionation using Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel.

-

Column Packing: A sintered glass funnel is packed with silica gel (70-230 mesh) as the stationary phase. The column is packed dry and then compacted under vacuum.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel to create a dry powder, which is then carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity, starting with n-hexane, followed by dichloromethane, ethyl acetate (B1210297), and finally mixtures of ethyl acetate and methanol (B129727). Fractions are collected at each solvent change.

Isolation by Column Chromatography

The fractions obtained from VLC that show the presence of this compound (as determined by Thin Layer Chromatography) are pooled and subjected to further purification by conventional column chromatography over silica gel.

-

Column Packing: A glass column is packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.

-

Sample Loading: The concentrated flavonoid-rich fraction is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC.

Purification by Recrystallization

Fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is purified by recrystallization. A suitable solvent system, such as methanol or ethanol-water, is used to dissolve the compound at an elevated temperature, followed by slow cooling to induce the formation of pure crystals.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound from Zornia brasiliensis.

| Parameter | Value | Reference |

| Plant Material (Aerial Parts) | 5 kg | [1] |

| Crude Ethanolic Extract Yield | 11% (w/w) | |

| This compound Content in Ethanolic Extract | 146.54 mg/g |

Table 1: Extraction and Quantification Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.85 (d, J=8.5 Hz, 2H), 7.50-7.40 (m, 3H), 7.05 (d, J=8.5 Hz, 1H), 6.95 (s, 1H), 6.85 (s, 1H), 3.90 (s, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 177.8, 164.0, 162.5, 157.9, 131.6, 130.9, 129.0, 126.2, 118.0, 115.5, 107.8, 100.2, 55.8 |

| Mass Spectrometry (ESI-MS) | m/z 253.08 [M+H]⁺ |

Table 2: Spectroscopic Data for this compound

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Isolation of this compound.

Postulated Antinociceptive Signaling Pathway

References

The Pharmacological Profile of 7-Methoxyflavone: An In-depth Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone, a naturally occurring flavonoid, has emerged as a compound of significant interest in oncological research. As a member of the methoxyflavone subclass, it exhibits enhanced metabolic stability and oral bioavailability compared to its hydroxylated counterparts, positioning it as a promising candidate for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogs, with a focus on its mechanisms of action, cytotoxic efficacy, and the modulation of key signaling pathways implicated in cancer progression. The information presented herein is intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing class of compounds.

Mechanism of Action

This compound and its derivatives exert their anticancer effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling cascades that govern cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism by which methoxyflavones, including this compound analogs, induce cancer cell death is through the activation of the apoptotic cascade. This programmed cell death is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of caspase pathways.[1][2][3]

Key events in this compound-induced apoptosis include:

-

Increased ROS Production: Elevated levels of intracellular ROS disrupt cellular homeostasis and trigger oxidative stress.[2][4]

-

Mitochondrial Membrane Perturbation: ROS accumulation leads to a decrease in the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[2]

-

Release of Cytochrome c: Disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.[1]

-

Modulation of Bcl-2 Family Proteins: Methoxyflavones can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax and Bak.[1][5]

-

Caspase Activation: The cytosolic cytochrome c activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[1][5]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]

Some polymethoxylated flavones have also been shown to induce a Ca(2+)-mediated apoptotic pathway by depleting endoplasmic reticulum Ca(2+) stores and activating Ca(2+)-dependent proteases like µ-calpain and caspase-12.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and related compounds can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints. The G0/G1 and G2/M phases are common targets for these compounds.[8] For instance, 5,7-dimethoxyflavone (B190784) has been shown to cause a sub-G1 arrest in HepG2 liver cancer cells.[2] This cell cycle arrest is often mediated by the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[8] Flavone derivatives have been observed to activate p21Waf1/CIP1, a potent CDK inhibitor, which in turn leads to the inhibition of cyclin/CDK complexes and subsequent cell cycle arrest.[5]

Modulation of Signaling Pathways

Methoxyflavones have been demonstrated to interfere with several signaling pathways that are constitutively active in cancer cells and play a crucial role in their survival and proliferation. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. 5,7-Dimethoxyflavone has been shown to inhibit this pathway, contributing to its anticancer effects.[9]

-

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival. Its inhibition by methoxyflavones can suppress cancer cell growth.[9][10]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is critical for cell proliferation and differentiation. Methoxyflavones can modulate this pathway to inhibit cancer cell growth.[10]

-

Wnt/β-catenin Pathway: Some methoxyflavones have been shown to reduce cell migration and invasion by decreasing the expression of key components of the Wnt/β-catenin signaling pathway.[5]

-

Aromatase Inhibition: this compound is a potent inhibitor of aromatase, the enzyme responsible for estrogen synthesis.[11] This mechanism is particularly relevant for hormone-dependent cancers like breast cancer.

Quantitative Data: Cytotoxic Activity

The cytotoxic efficacy of this compound and its derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cells, are summarized in the table below. It is important to note that the potency of these compounds can vary depending on the specific chemical structure and the cancer cell line being tested.

| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |

| This compound | - | 2-9 (Aromatase inhibition) | - |

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | 25 | Not Specified |

| 5,7-Dimethoxyflavone | SCC-9 (Oral Squamous Cell Carcinoma) | - | - |

| 5,7-Dimethoxyflavone | MCF-7 (Breast Cancer) | - | - |

| 6-Methoxyflavone | HeLa (Cervical Cancer) | 55.31 | 72 |

| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon Carcinoma) | Dose-dependent cytotoxicity | - |

| 4',5'-dihydroxy-5,7,3'-Trimethoxyflavone | Hela (Cervical Cancer) | 4.83 | 72 |

| 4',5'-dihydroxy-5,7,3'-Trimethoxyflavone | HCC1954 (Breast Cancer) | 8.58 | - |

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 (Breast Cancer) | 4.9 | 72 |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast Cancer) | 3.71 | 72 |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of the anticancer properties of this compound are provided below.

Cell Viability Assessment: MTT Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[9][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight.[9]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[12][13]

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.[12][13]

-

Cell Treatment and Harvesting: Treat cells as desired and harvest them.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

Protein Expression Analysis: Western Blotting

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.[9][13]

-

Protein Extraction: Lyse treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane in a blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

digraph "7_Methoxyflavone_Signaling_Pathways" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "ROS_Generation" [label="ROS Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondrial_Dysfunction" [label="Mitochondrial Dysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cytochrome_c_Release" [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Caspase_Activation" [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PI3K_Akt_Pathway" [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NF_kB_Pathway" [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MAPK_ERK_Pathway" [label="MAPK/ERK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Proliferation_Survival" [label="Cell Proliferation & Survival", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest\n(G0/G1, G2/M)", fillcolor="#FBBC05", fontcolor="#202124"]; "Aromatase_Inhibition" [label="Aromatase Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; "Estrogen_Synthesis" [label="Estrogen Synthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "this compound" -> "ROS_Generation" [color="#202124"]; "ROS_Generation" -> "Mitochondrial_Dysfunction" [color="#202124"]; "Mitochondrial_Dysfunction" -> "Cytochrome_c_Release" [color="#202124"]; "Cytochrome_c_Release" -> "Caspase_Activation" [color="#202124"]; "Caspase_Activation" -> "Apoptosis" [color="#202124"]; "this compound" -> "PI3K_Akt_Pathway" [label="Inhibits", color="#202124"]; "this compound" -> "NF_kB_Pathway" [label="Inhibits", color="#202124"]; "this compound" -> "MAPK_ERK_Pathway" [label="Modulates", color="#202124"]; "PI3K_Akt_Pathway" -> "Cell_Proliferation_Survival" [color="#202124"]; "NF_kB_Pathway" -> "Cell_Proliferation_Survival" [color="#202124"]; "MAPK_ERK_Pathway" -> "Cell_Proliferation_Survival" [color="#202124"]; "this compound" -> "Cell_Cycle_Arrest" [color="#202124"]; "Cell_Cycle_Arrest" -> "Cell_Proliferation_Survival" [label="Inhibits", color="#202124"]; "this compound" -> "Aromatase_Inhibition" [color="#202124"]; "Aromatase_Inhibition" -> "Estrogen_Synthesis" [label="Inhibits", color="#202124"]; }

Caption: Key signaling pathways modulated by this compound in cancer cells.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes "Start" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Start"]; "Cell_Culture" [label="Cancer Cell Line Culture", fillcolor="#FFFFFF", fontcolor="#202124"]; "Compound_Treatment" [label="Treatment with\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "MTT_Assay" [label="MTT Assay\n(Cell Viability, IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis_Assay" [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Cycle_Analysis" [label="Cell Cycle Analysis\n(PI Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; "Western_Blot" [label="Western Blot\n(Protein Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis & Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="End"];

// Edges "Start" -> "Cell_Culture" [color="#5F6368"]; "Cell_Culture" -> "Compound_Treatment" [color="#5F6368"]; "Compound_Treatment" -> "MTT_Assay" [color="#5F6368"]; "Compound_Treatment" -> "Apoptosis_Assay" [color="#5F6368"]; "Compound_Treatment" -> "Cell_Cycle_Analysis" [color="#5F6368"]; "Compound_Treatment" -> "Western_Blot" [color="#5F6368"]; "MTT_Assay" -> "Data_Analysis" [color="#5F6368"]; "Apoptosis_Assay" -> "Data_Analysis" [color="#5F6368"]; "Cell_Cycle_Analysis" -> "Data_Analysis" [color="#5F6368"]; "Western_Blot" -> "Data_Analysis" [color="#5F6368"]; "Data_Analysis" -> "End" [color="#5F6368"]; }

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with significant potential for cancer therapy. Their multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways, underscores their therapeutic appeal. The enhanced bioavailability of methoxyflavones compared to other flavonoids further strengthens their candidacy for clinical development. This technical guide provides a foundational understanding of the pharmacological profile of this compound, offering valuable insights and detailed protocols to aid researchers in their quest to unlock the full therapeutic potential of this compound in the fight against cancer. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to translate the promising preclinical findings into clinical applications.

References

- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 11. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

7-Methoxyflavone: A Comprehensive Technical Guide on its Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone (7-MF) is a naturally occurring flavonoid characterized by a methoxy (B1213986) group at the 7-position of the flavone (B191248) backbone. It has been isolated from various plants, notably from the species Zornia brasiliensis.[1] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent aromatase inhibition and notable antinociceptive effects.[1][2] Its improved metabolic stability and bioavailability compared to its hydroxylated counterparts make it an attractive candidate for further investigation in drug discovery and development.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, supplemented with detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

This compound, with the IUPAC name 7-methoxy-2-phenylchromen-4-one, is a member of the flavonoid class of compounds.[4][5] Its chemical structure consists of a central chromone (B188151) ring system with a phenyl group at the 2-position and a methoxy group at the 7-position.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-methoxy-2-phenylchromen-4-one | [4][5] |

| Synonyms | 7-Methoxy-2-phenyl-4H-1-benzopyran-4-one, Flavone, 7-methoxy- | [2][5] |

| CAS Number | 22395-22-8 | [4][5] |

| Molecular Formula | C₁₆H₁₂O₃ | [4][5] |

| Molecular Weight | 252.26 g/mol | [4][5] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | 421.2 ± 45.0 °C (Predicted) | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol (B145695): 5 mg/mL | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| UV-Vis (λmax) | 252, 308 nm | [1] |

| IR Spectroscopy | Data available, typically shows characteristic C=O and C-O-C stretching frequencies. | [4] |

| Mass Spectrometry | m/z top peak at 252. | [4] |

| ¹H NMR | Spectral data available from various sources. | [4] |

| ¹³C NMR | Spectral data available from various sources. | [4] |

Experimental Protocols

Synthesis of this compound (One-Pot Method)

A reported one-pot synthesis of 7-methoxy-2-phenylchromen-4-one involves the reaction of a substituted phenol (B47542) with a cinnamoyl chloride mediated by metal chlorides, followed by intramolecular cyclodehydrogenation.[6]

Methodology:

-

Combine the substituted phenol and cinnamoyl chloride in a reaction vessel.

-

Add BiCl₃ and RuCl₃ as catalysts.

-

The reaction proceeds through an intermolecular ortho-acylation followed by an intramolecular cyclodehydrogenation.

-

The product, this compound, is then purified, typically by recrystallization from a suitable solvent system like hexanes and ethyl acetate (B1210297).[6]

-

Characterization of the final product is performed using techniques such as HRMS, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[6]

Isolation of Flavonoids from Plant Material (General Protocol)

Methodology:

-

Extraction:

-

The dried and powdered plant material (e.g., aerial parts of Zornia brasiliensis) is subjected to extraction with a suitable solvent, typically 80% ethanol or methanol, using techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[4][7]

-

The resulting crude extract is filtered and concentrated under reduced pressure.[4]

-

-

Solvent Partitioning:

-

The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[7] Flavonoids are often enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The flavonoid-rich fraction is subjected to column chromatography, typically using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.[8][9]

-

A gradient elution is performed with a solvent system of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the individual flavonoid constituents.[4][9]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled, and the solvent is evaporated.

-

Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]

-

Biological Activity Assays

This compound is a known inhibitor of aromatase (CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis.[2][3]

Methodology:

-

Reagent Preparation: Prepare assay buffer, a fluorogenic substrate solution, NADPH generating system, and a solution of recombinant human aromatase. A known aromatase inhibitor (e.g., letrozole) should be used as a positive control.

-

Assay Procedure:

-

In a 96-well plate, add the test compound (this compound) at various concentrations.

-

Add the recombinant human aromatase and incubate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH generating system.

-

Measure the fluorescence in kinetic mode at an excitation/emission of ~488/527 nm. The rate of fluorescence increase is proportional to aromatase activity.

-

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound relative to a vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 8. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Arachidonic acid stimulates prostate cancer cell growth: critical role of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anxiolytic Potential of 7-Methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the anxiolytic effects of 7-Methoxyflavone, a naturally occurring flavonoid. While direct quantitative evidence for the anxiolytic activity of this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its proposed mechanism of action and provides detailed experimental protocols for its evaluation. The primary molecular target is believed to be the γ-aminobutyric acid type A (GABAA) receptor, a key mediator of inhibitory neurotransmission in the central nervous system. This guide offers a framework for researchers to systematically investigate the anxiolytic potential of this compound and related compounds, from initial in vitro screening to in vivo behavioral assessment.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anxiolytic effects. This compound is a specific flavone (B191248) derivative that has been identified as a potential modulator of the GABAergic system. Emerging preclinical research suggests that this compound may exert anxiety-reducing effects by positively modulating GABAA receptors, similar to the action of benzodiazepines, albeit likely with a weaker potency[1]. However, a thorough investigation backed by robust quantitative data is necessary to validate these initial findings and elucidate the precise mechanism of action. This guide outlines the key experimental approaches required for such an investigation.

Proposed Mechanism of Action: GABAA Receptor Modulation

The primary hypothesized mechanism for the anxiolytic effects of this compound involves its interaction with the GABAA receptor, the main inhibitory neurotransmitter receptor in the brain[1]. GABAA receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

Positive allosteric modulators, such as benzodiazepines, bind to a site on the GABAA receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and a more potent inhibitory signal. It is proposed that this compound may act in a similar manner, potentiating GABA-induced chloride currents[1].

Figure 1: Proposed mechanism of this compound at the GABAA receptor.

In Vivo Behavioral Assays for Anxiolytic Activity

Standardized behavioral assays in rodent models are crucial for evaluating the anxiolytic potential of novel compounds. The elevated plus maze (EPM) and the light-dark box (LDB) test are two of the most widely used and validated models for assessing anxiety-like behavior.

Elevated Plus Maze (EPM) Test

The EPM test is based on the innate fear of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

-

Animals: Male mice are commonly used. They should be habituated to the testing room for at least 1 hour before the experiment.

-

Procedure:

-

Administer this compound (various doses) or vehicle intraperitoneally (i.p.) 30 minutes before the test. A positive control, such as diazepam, should also be included.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the number of entries and the time spent in the open and closed arms using a video-tracking system.

-

-

Data Analysis:

-

Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100

-

Percentage of open arm entries: (Entries into open arms / Total entries into all arms) x 100

-

Total arm entries can be used as a measure of general locomotor activity.

-

Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the natural aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.

-

Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

-

Animals: Male mice are typically used and should be acclimated to the testing room.

-

Procedure:

-

Administer this compound (various doses), vehicle, or a positive control (e.g., diazepam) i.p. 30 minutes prior to the test.

-

Place the mouse in the center of the light compartment.

-

Allow the mouse to explore the apparatus for 5-10 minutes.

-

Record the time spent in each compartment and the number of transitions between compartments.

-

-

Data Analysis:

-

Time spent in the light compartment.

-

Number of transitions between the light and dark compartments.

-

Latency to first enter the dark compartment.

-

Figure 2: General workflow for in vivo anxiolytic screening.

Quantitative Data for Methoxyflavones (Illustrative Examples)

Table 1: Effects of 5-Methoxyflavone in the Elevated Plus Maze (EPM) Test in Mice

| Treatment (i.p.) | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries in Open Arms (Mean ± SEM) |

| Vehicle | - | 15.2 ± 2.1 | 18.5 ± 2.5 |

| 5-Methoxyflavone | 10 | 25.8 ± 3.2 | 28.1 ± 3.1 |

| 5-Methoxyflavone | 20 | 35.1 ± 4.0 | 36.4 ± 3.8 |

| 5-Methoxyflavone | 40 | 42.6 ± 4.5 | 44.2 ± 4.2 |

| Diazepam | 2 | 45.3 ± 4.8 | 48.7 ± 5.1 |

| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical and based on trends observed for anxiolytics. |

Table 2: Effects of 2'-Methoxy-6-methylflavone in the Light-Dark Box (LDB) Test in Mice

| Treatment (i.p.) | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |

| Vehicle | - | 110.5 ± 12.3 | 15.2 ± 1.8 |

| 2'-MeO-6-MF | 10 | 185.2 ± 20.1 | 22.5 ± 2.4 |

| 2'-MeO-6-MF | 30 | 155.6 ± 18.5 | 18.1 ± 2.0 |

| Diazepam | 2 | 210.8 ± 22.5*** | 25.8 ± 2.9 |

| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are illustrative and based on published studies of related compounds. |

In Vitro Assays: GABAA Receptor Binding and Function

To confirm the molecular target of this compound, in vitro assays are essential. These assays can determine the binding affinity and functional modulation of the GABAA receptor.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that is known to bind to a specific site on the GABAA receptor, typically the benzodiazepine (B76468) site.

-

Materials: Rat or mouse brain cortex membranes (source of GABAA receptors), [3H]-Flunitrazepam (radioligand), this compound, and a known competitor (e.g., Diazepam).

-

Procedure:

-

Incubate the brain membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Flunitrazepam).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Electrophysiology (Two-Electrode Voltage Clamp)

This technique directly measures the effect of a compound on the function of GABAA receptors expressed in a cellular system, such as Xenopus oocytes.

-

Preparation: Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).

-

Recording:

-

Perfuse the oocyte with a recording solution.

-

Apply a low concentration of GABA to elicit a baseline chloride current.

-

Co-apply this compound with GABA and measure the change in the current.

-

-

Data Analysis:

-

Quantify the potentiation of the GABA-induced current by this compound.

-

Construct concentration-response curves to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).

-

Figure 3: Workflow for in vitro investigation of GABAA receptor interaction.

Conclusion and Future Directions

The available evidence, though indirect, suggests that this compound is a promising candidate for further investigation as an anxiolytic agent. Its proposed mechanism of action via positive allosteric modulation of the GABAA receptor aligns with established pathways for anxiety reduction. The lack of direct quantitative data for this compound highlights a significant research gap.

Future research should focus on:

-

Dose-response studies of this compound in the EPM and LDB tests to establish its in vivo efficacy and potency.

-

Quantitative in vitro studies to determine the binding affinity (Ki) and functional potentiation (EC50) of this compound at various GABAA receptor subtypes.

-

Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Safety and toxicity studies to evaluate the potential for adverse effects.

By following the experimental protocols outlined in this guide, researchers can systematically evaluate the anxiolytic potential of this compound and contribute to the development of novel, flavonoid-based therapeutics for anxiety disorders.

References

7-Methoxyflavone and the GABAergic System: A Technical Guide to its Modulatory Role

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the modulatory effects of 7-methoxyflavone and related methoxyflavones on the γ-aminobutyric acid (GABA) type A (GABA-A) receptor system. While direct quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes the existing preclinical evidence for structurally similar compounds, offering a comprehensive overview of their potential as GABAergic modulators. The guide details the fundamental mechanisms of GABA-A receptor function, the purported interaction of methoxyflavones with this system, and the experimental protocols employed to elucidate these effects. Quantitative data for analogous compounds are presented in structured tables to facilitate comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This whitepaper serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of flavonoids targeting the GABAergic system.

Introduction: The GABAergic System and the Promise of Flavonoids

The GABAergic system is the principal inhibitory neurotransmitter system in the central nervous system (CNS). The GABA-A receptor, a ligand-gated ion channel, is the primary target for a wide array of therapeutic agents, including benzodiazepines, barbiturates, and general anesthetics, which are used to treat anxiety, insomnia, and seizure disorders. These drugs act as positive allosteric modulators, enhancing the effect of GABA and potentiating the inhibitory signal.

Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising candidates for the development of novel GABA-A receptor modulators with potentially improved side-effect profiles compared to classical benzodiazepines. Among these, methoxyflavones have garnered significant interest due to their observed anxiolytic-like and sedative-hypnotic effects in preclinical studies. This guide focuses on this compound and its analogs, examining their role in modulating the GABAergic system.

Mechanism of Action: Methoxyflavones as GABA-A Receptor Modulators

Emerging scientific research, primarily from preclinical in vitro and animal studies, suggests that this compound and structurally related polymethoxyflavones can modulate GABA-A receptors.[1] The prevailing hypothesis is that these compounds act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from the GABA binding site itself. This binding event is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the efficiency of channel opening upon GABA binding, leading to an increased influx of chloride ions and hyperpolarization of the neuron.

Some studies indicate that certain flavonoids may interact with the benzodiazepine (B76468) binding site on the GABA-A receptor, while others suggest a flumazenil-insensitive mechanism, implying interaction with a different allosteric site.[2] Research on 5-methoxyflavone (B191841), for instance, has shown through in silico docking studies a good binding affinity towards the α₂ subunit-containing GABA-A receptors.[3] The anxiolytic-like effects of 5-methoxyflavone in mice were attenuated by the GABA-A antagonist bicuculline, further supporting a GABAergic mechanism of action.[3][4]

Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the proposed mechanism of positive allosteric modulation of the GABA-A receptor by a methoxyflavone.

Quantitative Data for Methoxyflavone Analogs

Table 1: Binding Affinity of Methoxyflavone Analogs at the GABA-A Receptor

| Compound | Assay Type | Radioligand | Tissue Source | IC₅₀ / Ki | Reference |

| 5,7-Dihydroxy-6-methoxyflavone (Oroxylin A) | Radioligand Binding | [³H]Flunitrazepam | Rat Cerebral Cortex | IC₅₀: 1.09 ± 0.07 µM | [5] |

Table 2: Potency of Methoxyflavone Analogs in Functional Assays

| Compound | Assay Type | Receptor Subtype | Effect | EC₅₀ | Reference |

| 3-Hydroxy-2'-methoxy-6-methylflavone | Two-Electrode Voltage Clamp | α₁β₂γ₂L | Potentiation of GABA-induced current | 38 - 106 µM | [6] |

| 3-Hydroxy-2'-methoxy-6-methylflavone | Two-Electrode Voltage Clamp | α₄β₂/₃δ | Direct Activation | 1.4 - 2.5 µM | [6] |

| 2'-Methoxy-6-methylflavone | Two-Electrode Voltage Clamp | α₂β₃γ₂L | Direct Activation | ~74 µM | [7] |

Table 3: In Vivo Anxiolytic-like Effects of Methoxyflavone Analogs

| Compound | Animal Model | Behavioral Test | Effective Dose Range | Observed Effect | Reference |

| 5-Methoxyflavone | Mice | Elevated Plus Maze | 10 - 40 mg/kg, i.p. | Increased time and entries in open arms | [3] |

| 5-Methoxyflavone | Mice | Light-Dark Box Test | 10 - 40 mg/kg, i.p. | Increased time in light compartment | [3] |

| 3-Hydroxy-2'-methoxy-6-methylflavone | Mice | Elevated Plus Maze & Light/Dark Box | 1 - 100 mg/kg, i.p. | Anxiolytic-like effects without sedation | [6] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of methoxyflavones and their interaction with the GABAergic system.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to the GABA-A receptor, often by measuring its ability to displace a radiolabeled ligand that binds to a specific site (e.g., the benzodiazepine site).

Objective: To determine the inhibitory constant (Ki) of a test compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Whole brain or specific brain regions (e.g., cerebral cortex) from rodents are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed multiple times through resuspension and centrifugation to remove endogenous substances.

-

The final pellet is resuspended in the assay buffer, and the protein concentration is determined.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]Flunitrazepam for the benzodiazepine site) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding.

-

A parallel set of reactions containing a high concentration of an unlabeled known ligand (e.g., diazepam) is used to determine non-specific binding.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a competition curve.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a cell (typically a Xenopus laevis oocyte) expressing specific GABA-A receptor subtypes. It allows for the functional characterization of a compound's effect on the receptor.

Objective: To determine the effect of a test compound on the function of recombinant GABA-A receptors.

Methodology:

-

Receptor Expression:

-

cRNA encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂) is injected into Xenopus laevis oocytes.

-

The oocytes are incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a specific level.

-

GABA is applied at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

-

-

Compound Application:

-

The test compound (e.g., this compound) is co-applied with GABA, and the change in the chloride current is measured.

-

A range of concentrations of the test compound is applied to generate a concentration-response curve.

-

-

Data Analysis:

-

The potentiation of the GABA-induced current by the test compound is quantified.

-

Concentration-response curves are constructed to determine the EC₅₀ (the concentration for half-maximal potentiation) and the maximum potentiation.

-

In Vivo Behavioral Testing: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Objective: To evaluate the anxiolytic-like effects of a test compound in mice or rats.

Methodology:

-

Apparatus:

-

A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of the same size.

-

-

Procedure:

-

Animals are administered the test compound (e.g., this compound) or a vehicle control at a specified time before the test.

-

Each animal is placed individually in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

-

The session is recorded by a video camera for later analysis.

-

-

Data Analysis:

-

The primary measures of anxiety are the number of entries into and the time spent in the open arms versus the closed arms.

-

An increase in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Locomotor activity (total number of arm entries) is also measured to control for potential sedative or stimulant effects of the compound.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related methoxyflavones are modulators of the GABA-A receptor. Preclinical studies on analogous compounds demonstrate positive allosteric modulation of GABA-A receptor function, leading to anxiolytic-like effects in vivo without the pronounced sedation often associated with classical benzodiazepines.

However, a significant gap remains in the literature regarding the specific quantitative pharmacology of this compound. Future research should prioritize:

-

Quantitative in vitro characterization: Determining the binding affinity (Ki) and functional potency (EC₅₀) of this compound at various GABA-A receptor subtypes to understand its selectivity profile.

-

Elucidation of the precise binding site: Investigating whether this compound interacts with the benzodiazepine site or a novel allosteric site on the GABA-A receptor.

-

Comprehensive in vivo studies: Expanding on the initial behavioral observations to include a wider range of anxiety and sedation models, as well as pharmacokinetic and metabolic profiling.

A thorough understanding of the structure-activity relationships within the methoxyflavone class will be crucial for the rational design of novel, safer, and more effective anxiolytics and other CNS therapeutics targeting the GABAergic system.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. protocols.io [protocols.io]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecules from Nature Targeting G-Protein Coupled Cannabinoid Receptors: Potential Leads for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]

The Emerging Role of 7-Methoxyflavone in Oncology: A Preliminary Technical Overview of Antitumor Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyflavone, a naturally occurring flavonoid, is gaining significant attention within the oncology research community for its potential antitumor properties. Preliminary in vitro and in vivo studies have demonstrated its capacity to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of this compound's anticancer activities, detailing its mechanisms of action, summarizing key quantitative data, and providing an overview of relevant experimental protocols. The modulation of critical signaling pathways, including PI3K/Akt and MAPK, is a focal point of its bioactivity. This document aims to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have long been investigated for their diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[1] Among these, methoxyflavones, characterized by the presence of one or more methoxy (B1213986) groups, exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development.[1][2] this compound, in particular, has emerged as a compound of interest due to its demonstrated cytotoxic effects against several cancer cell lines. This guide provides an in-depth look at the preliminary yet promising data on its antitumor activities.

Cytotoxic Activity of this compound and its Derivatives

In vitro studies have established the cytotoxic potential of this compound and related methoxylated flavones against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, offering a comparative look at the compound's potency.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |

| This compound | Not Specified | Not Specified | 2 - 9 (Aromatase Inhibition) | Not Specified | [3] |

| 5,7-Dimethoxyflavone | HepG2 | Liver Cancer | 25 | Not Specified | [4] |

| Acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) | DU145 | Prostate Cancer | Dose-dependent decrease in viability | Time-dependent | [5] |

| 5-Hydroxy-7-methoxyflavone | HCT-116 | Colon Carcinoma | Dose-dependent | Not Specified | [6] |

| 5,6,7,3',4',5'-Hexamethoxyflavone (B191424) | Hs578T | Triple-Negative Breast Cancer | Growth Inhibition | 72 | [7] |

| 3',4'-Dimethoxy-3',5,7-trihydroxyflavone | MCF-7 | Breast Cancer | 3.3 | Not Specified | [8] |

| 3',4'-Dimethoxy-3',5,7-trihydroxyflavone | SCC4 | Oral Cancer | 8.6 | Not Specified | [8] |

Mechanisms of Antitumor Action

The anticancer effects of this compound and its analogs are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which this compound exerts its antitumor effects. Studies have shown that treatment with methoxyflavones leads to classic apoptotic hallmarks such as DNA fragmentation and nuclear condensation.[9] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]

In the context of 5-hydroxy-7-methoxyflavone, research on human colon carcinoma cells (HCT-116) has revealed that the compound triggers the intrinsic mitochondrial pathway. This is characterized by:

-

Increased generation of reactive oxygen species (ROS).[6][11]

-

Disruption of the mitochondrial membrane potential.[11]

-

Release of cytochrome c from the mitochondria into the cytosol.[11][12]

-

Down-regulation of the anti-apoptotic protein Bcl-2.[6]

-